5-Methyl-1,5-hexadien-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
17123-61-4 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
5-methylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h4,7-8H,1-2,5H2,3H3 |
InChI Key |
AVMGRIXBDWUWFN-UHFFFAOYSA-N |
SMILES |
CC(=C)CC(C=C)O |
Canonical SMILES |
CC(=C)CC(C=C)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Chemical Transformations of 5 Methyl 1,5 Hexadien 3 Ol
Pericyclic Rearrangements of Dienols
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The 1,5-diene backbone of 5-methyl-1,5-hexadien-3-ol makes it an ideal candidate for nih.govnih.gov-sigmatropic rearrangements, a powerful category of pericyclic reactions for forming carbon-carbon bonds.
The Cope rearrangement is the thermal isomerization of a 1,5-diene, which proceeds through a highly ordered, chair-like cyclic transition state to form a constitutional isomer. researchgate.netresearchgate.net For a generic 1,5-diene, this reaction is often reversible. However, the presence of a hydroxyl group at the C-3 position, as in this compound, fundamentally alters the thermodynamic landscape of the reaction. This variation is known as the oxy-Cope rearrangement. wikipedia.orglibretexts.org
The thermal rearrangement of a 1,5-dien-3-ol leads to the formation of a δ,ε-unsaturated enol. libretexts.org This enol intermediate is unstable and rapidly tautomerizes to the corresponding thermodynamically stable carbonyl compound (an aldehyde or ketone). organic-chemistry.orgwikiwand.com This irreversible tautomerization serves as the driving force for the reaction, pushing the equilibrium almost completely toward the product side. wikipedia.orgorganic-chemistry.org The reaction is stereospecific, with the geometry of the product being dictated by the chair-like transition state of the interacting allyl fragments. researchgate.net Studies on the vapor-phase thermolyses of various 3-hydroxy-1,5-hexadienes have shown that methyl substitution can influence the reaction pathways and product distributions. acs.org
A significant advancement in the utility of the oxy-Cope rearrangement was the discovery that deprotonation of the hydroxyl group to form an alkoxide accelerates the reaction rate by a factor of 10¹⁰ to 10¹⁷. nih.govorganic-chemistry.org This process, known as the anionic oxy-Cope rearrangement, allows the transformation to occur at much lower temperatures, often from 0 °C to room temperature, whereas the neutral thermal variant can require high temperatures (100–200 °C). organic-chemistry.orgwikipedia.org The remarkable rate enhancement is attributed to the electronic effect of the negatively charged oxygen atom, which facilitates the cleavage of the adjacent carbon-carbon bond in the transition state.
The intrinsic mechanism of the anionic oxy-Cope rearrangement has been studied in the gas phase to eliminate complicating solvent effects. wikipedia.orgnih.gov Investigations using Fourier transform mass spectrometry (FTMS) and the flowing afterglow (FA) technique have been conducted on the alkoxides generated from 1,5-hexadien-3-ol (B146999) and its methylated analogs. nih.gov
To confirm that the rearrangement to the product enolate occurs, chemical reactivity probes are employed. Dimethyl disulfide has proven to be an ideal probe reagent because it reacts efficiently and distinctly with both the starting alkoxide and the rearranged enolate, yielding unique products for each. nih.gov Gas-phase studies on anions derived from 1,5-hexadien-3-ol and 3-methyl-1,5-hexadien-3-ol confirmed that the anionic Cope rearrangement readily occurs under both FTMS and FA conditions, demonstrating the facile nature of this isomerization. nih.gov
Computational chemistry, particularly density functional theory (DFT), has been instrumental in elucidating the potential energy surfaces and transition state energies of oxy-Cope rearrangements. researchgate.net These theoretical studies corroborate experimental findings and provide deep insight into the factors controlling reaction rates and stereoselectivity. researchgate.net
Calculations show a significantly lower activation barrier for the anionic rearrangement compared to the neutral process. For the parent secondary and tertiary alkoxides in the gas phase, an upper limit for the enthalpy of activation (ΔH‡) has been established as approximately 11 kcal/mol. nih.gov This value aligns well with predictions from B3LYP/6-31+G* level theory. nih.gov In contrast, the free energy barrier for the neutral oxy-Cope rearrangement in a related system was calculated to be much higher. researchgate.net The dramatic difference in these energy barriers quantitatively explains the immense rate acceleration observed upon deprotonation.
| Rearrangement Type | Substrate System | Method | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Anionic Oxy-Cope | 1,5-hexadien-3-oxide (gas phase) | Experimental/B3LYP/6-31+G* | ~11 | nih.gov |
| Anionic Oxy-Cope | Vinyl chrysanthenol adduct | DFT | 22.2 | nih.gov |
| Neutral Oxy-Cope | 5-hydroxyalbireticulene | DFT | 27.7 | researchgate.net |
The Claisen rearrangement is another powerful nih.govnih.gov-sigmatropic rearrangement that is mechanistically related to the Cope rearrangement. libretexts.orgmdpi.com Discovered by Rainer Ludwig Claisen, the archetypal reaction involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org
Like the Cope rearrangement, the Claisen rearrangement is a concerted, intramolecular process that proceeds suprafacially through a highly ordered, chair-like transition state. wikipedia.orgspcmc.ac.in The primary distinction lies in the substrate: the Claisen rearrangement involves a C-C-O atom sequence in the rearranging framework, while the Cope rearrangement occurs in an all-carbon 1,5-diene system. libretexts.orglibretexts.org The significant thermodynamic driving force for the Claisen rearrangement is the formation of a very stable carbonyl C=O bond in the product, with an exothermicity of approximately -25 kcal/mol. wikipedia.org Numerous variations, such as the Ireland-Claisen and Johnson-Claisen rearrangements, have expanded the synthetic utility of this transformation. wikipedia.orgmdpi.com
Anionic Oxy-Cope Rearrangement Studies
Electrophilic and Nucleophilic Addition Reactions to Dienolic Unsaturation
The carbon-carbon double bonds in this compound are electron-rich and thus susceptible to attack by electrophiles. The molecule contains two distinct double bonds: one at the C1-C2 position that is conjugated with the carbinol group, and an isolated double bond at the C5-C6 position bearing a methyl substituent. This structural arrangement allows for potential regioselectivity in addition reactions.
In an electrophilic addition, such as the addition of a hydrogen halide (H-X), the proton (H⁺) will add to one of the double bonds to form the most stable carbocation intermediate. Addition to the C5=C6 double bond would lead to a tertiary carbocation at C5, which is relatively stable. Addition to the C1=C2 double bond would generate a secondary allylic carbocation, which is stabilized by resonance. The subsequent attack by the nucleophile (X⁻) would yield the final addition product. chegg.com The reaction of conjugated dienes can lead to both 1,2- and 1,4-addition products, and the specific outcome for this compound would depend on the reaction conditions and the specific electrophile used. chegg.com
While the π-systems of the dienol are nucleophilic, the molecule also contains a nucleophilic center at the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The alcohol can participate in reactions typical of nucleophiles. More importantly, upon deprotonation to its corresponding alkoxide, its nucleophilicity is greatly enhanced. This enhanced nucleophilicity is a key factor in initiating the anionic oxy-Cope rearrangement, where the alkoxide oxygen facilitates the sigmatropic shift. wikipedia.org
Oxidation Reactions of Homoallylic Alcohols
The presence of a secondary alcohol group positioned at a homoallylic position makes this compound susceptible to various oxidation reactions. The outcomes of these reactions are highly dependent on the choice of oxidizing agent and reaction conditions, allowing for strategic transformations.
Formation of Unsaturated Ketones (e.g., 5-Methyl-1,5-hexadiene-3-one)
A primary transformation of this compound is its oxidation to the corresponding α,β-unsaturated ketone, 5-Methyl-1,5-hexadiene-3-one. This conversion is a fundamental process in organic synthesis, providing access to a valuable chemical intermediate. mdpi.comlookchem.com
Various oxidizing agents can accomplish this transformation. Research has demonstrated the efficacy of chromium-based reagents. For instance, the use of chromium(VI) oxide and sulfuric acid in a diethyl ether and water mixture at temperatures between 0 and 20 °C successfully yields 5-methyl-1,5-hexadien-3-one. lookchem.com
A comparative study on the oxidation of substituted homoallylic alcohols highlighted different methods for this conversion. mdpi.comnih.gov Two specific methods, referred to as Method A and Method B in the study, were used to oxidize this compound, resulting in significant yields of the desired ketone. mdpi.comnih.gov
Table 1: Oxidation of this compound to 5-Methyl-1,5-hexadiene-3-one
| Method | Oxidizing Agent System | Yield (%) | Reference |
|---|---|---|---|
| Method A | Not specified in abstract | 67.5 | mdpi.com, nih.gov |
| Method B | Not specified in abstract | 62.4 | mdpi.com, nih.gov |
| Jones Oxidation | CrO₃ / H₂SO₄ | Not specified | lookchem.com |
Regioselective and Chemoselective Oxidation Strategies
The molecular structure of this compound, featuring a secondary hydroxyl group, two distinct double bonds, and allylic hydrogen atoms, presents challenges and opportunities for selective oxidation. nih.govontosight.ai The choice of oxidant can direct the reaction towards different products, highlighting the importance of regioselective and chemoselective strategies.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this case, a key challenge is the oxidation of the secondary alcohol without affecting the carbon-carbon double bonds. Many common oxidizing agents for alcohols are suitable for this purpose.
Regioselectivity , the preference for reaction at one position over another, is also a critical consideration. Beyond the oxidation of the hydroxyl group, the allylic C-H bonds are also susceptible to oxidation. nih.gov The use of stronger oxidizing agents can lead to the oxidation of both the alcohol and an allylic position. For example, when this compound is treated with Zinc Chlorochromate (ZCC) in dichloromethane, a strong oxidizing agent, a mixture of products is formed. nih.gov Alongside the expected 5-Methyl-1,5-hexadiene-3-one, a dione, 2-methyl-1,5-hexadiene-3,4-dione, is also generated. nih.gov This secondary product arises from the oxidation of both the hydroxyl group and the allylic C-H bond at the adjacent carbon. nih.gov
This demonstrates that the degree of oxidation and the final product can be controlled by the judicious selection of the oxidizing reagent, allowing chemists to target specific positions within the molecule.
Allylic Functionalization and Substitution Chemistry
The allylic positions in this compound are reactive sites for various functionalization and substitution reactions. These reactions are crucial for elaborating the molecular framework and introducing new functionalities.
Allylic Halogenation: One of the most common allylic functionalization reactions is halogenation. Reagents like N-bromosuccinimide (NBS) are specifically used for the bromination of alkenes at the allylic position through a free-radical substitution mechanism. miracosta.edu In the case of this compound, the allylic protons adjacent to the double bonds are potential sites for such reactions. This could lead to the introduction of a halogen atom, which then serves as a versatile handle for further transformations. The resulting allylic halides are valuable intermediates due to their high electrophilicity, enabling them to undergo substitution, alkylation, and reduction, leading to a diverse array of products such as allylic amines and esters. researchgate.net
Rearrangement Reactions: The structure of this compound is also amenable to sigmatropic rearrangements, a class of pericyclic reactions. The oxy-Cope rearrangement, for instance, involves the transformation of a 1,5-dien-3-ol into an unsaturated aldehyde or ketone upon heating or under basic conditions (anionic oxy-Cope). libretexts.org When 1,4-hexadien-3-ol (B1175433) is treated with sulfuric acid, it undergoes a complete conversion to 3,5-hexadien-2-ol, a process driven by the formation of a resonance-stabilized allylic carbocation and a conjugated diene system. miracosta.edu While not a direct substitution, these rearrangements represent a powerful method for skeletal reorganization and functional group transposition.
Catalytic Functionalization: Modern catalytic methods offer sophisticated strategies for allylic functionalization. For example, the haloazidation of allylic alcohols is a powerful technique for introducing both a halogen and an azide (B81097) group across the double bond with high regio- and stereocontrol. nih.gov Such methods could potentially be applied to this compound to install nitrogen-containing functionalities, which are prevalent in biologically active molecules.
The interplay between the hydroxyl group and the allylic systems in this compound dictates its chemical reactivity, making it a versatile substrate for a range of synthetic transformations.
Applications of 5 Methyl 1,5 Hexadien 3 Ol in Advanced Organic Synthesis and Materials Science
Role as a Building Block in Complex Molecular Architectures
5-Methyl-1,5-hexadien-3-ol, and its parent compound 1,5-hexadien-3-ol (B146999), serve as fundamental building blocks in the construction of intricate molecular structures. ontosight.aiontosight.ai The presence of both alkene and alcohol functional groups allows for a wide range of chemical transformations, making it a versatile starting material for multi-step syntheses. ontosight.ai Researchers utilize this dienol as a precursor in the synthesis of complex molecules, leveraging its stereocenter and reactive sites to build stereochemically rich and functionally diverse compounds. ontosight.airesearchgate.net Its utility is particularly noted in the preparation of key intermediates for pharmaceuticals and other fine chemicals. ontosight.ai
Contributions to Natural Product Total Synthesis
The strategic importance of dienols like this compound is prominently highlighted in the total synthesis of various natural products. The commercially available parent compound, 1,5-hexadien-3-ol, is a common starting point for these synthetic campaigns. researchgate.netbris.ac.uknih.gov
Enantioselective Synthesis of Polycyclic Ethers (e.g., Rogioloxepane A)
The total synthesis of (+)-rogioloxepane A, a marine-derived polycyclic ether, has been successfully achieved using 1,5-hexadien-3-ol as the initial building block. researchgate.netnih.govacs.org This complex synthesis, accomplished in 21 steps, demonstrates the utility of the dienol in establishing the core structure of the natural product. nih.govacs.org
Key transformations in this synthesis include an asymmetric glycolate (B3277807) alkylation to set the stereochemistry, followed by a crucial ring-closing metathesis step to construct the seven-membered oxepene core of rogioloxepane A. researchgate.netnih.govacs.org This strategic application underscores the value of the dienol framework in accessing complex cyclic ether systems.
Synthetic Routes to Sesquiterpenes (e.g., Obtusenyne)
The Laurencia metabolite (+)-obtusenyne, a sesquiterpene containing a nine-membered ether ring, has also been synthesized starting from commercially available 1,5-hexadien-3-ol. bris.ac.uknih.gov This enantioselective total synthesis was completed in 20 linear steps. bris.ac.uknih.gov
The synthetic route relies on several key reactions that showcase the versatility of the dienol starting material. These include a Sharpless kinetic resolution and an asymmetric glycolate alkylation, which are instrumental in establishing the critical stereocenters adjacent to the ether linkage. bris.ac.uknih.gov Subsequently, a ring-closing metathesis reaction is employed to construct the challenging nine-membered oxocene ring system of obtusenyne. bris.ac.uk
Summary of Key Syntheses
| Natural Product | Starting Material | Key Reactions | Reference |
| (+)-Rogioloxepane A | 1,5-Hexadien-3-ol | Asymmetric glycolate alkylation, Ring-closing metathesis | nih.govacs.org |
| (+)-Obtusenyne | 1,5-Hexadien-3-ol | Sharpless kinetic resolution, Asymmetric glycolate alkylation, Ring-closing metathesis | bris.ac.uknih.gov |
Diels-Alder Reactions and Cycloaddition Chemistry of Dienols
The dienol structure is theoretically capable of participating in various cycloaddition reactions, which are powerful tools for the formation of cyclic systems.
Formation of Cyclohexene (B86901) Derivatives
The Diels-Alder reaction is a well-established method for synthesizing six-membered rings. In principle, a conjugated diene can react with a dienophile to yield a cyclohexene derivative. caltech.edu While related compounds such as 5-methyl-1,3-hexadiene (B1623778) are known to act as dienes in Diels-Alder reactions to form cyclohexene structures, a specific, documented example of this compound itself undergoing this transformation to form a simple cyclohexene derivative is not prominently featured in a review of the scientific literature. The non-conjugated nature of the double bonds in this compound means it cannot directly act as the diene component in a standard Diels-Alder reaction without prior isomerization.
Intramolecular Photocycloadditions Leading to Strained Bicyclic Systems
Intramolecular [2+2] photocycloaddition reactions of 1,5-dienes are a known strategy for the synthesis of strained bicyclic systems, such as those containing a bicyclo[2.1.1]hexane core. oregonstate.edu This type of reaction involves the photochemical excitation of a molecule containing two alkene moieties, leading to the formation of a cyclobutane (B1203170) ring. researchgate.netresearchgate.net However, a review of the available scientific literature does not provide specific examples of this compound undergoing a direct intramolecular photocycloaddition to form a strained bicyclic system.
Potential in Polymer Chemistry and Novel Polymeric Materials Development
The unique molecular architecture of this compound, which combines a non-conjugated diene system with a secondary alcohol, presents significant potential for the development of novel and functional polymeric materials. Its two vinyl groups can participate in various polymerization reactions, while the hydroxyl group can impart specific properties to the resulting polymer or serve as a reactive site for further modification.
Detailed Research Findings
While direct polymerization studies of this compound are not extensively documented, its structural motifs are found in monomers that have been successfully polymerized. Its potential can be inferred from research on structurally related non-conjugated dienes and alcohol-functionalized monomers.
Cyclopolymerization: As a 1,5-diene, this compound is a prime candidate for cyclopolymerization. In this type of reaction, the polymerization proceeds via an alternating sequence of intermolecular and intramolecular propagation steps, leading to a polymer backbone containing cyclic units. For instance, the cyclopolymerization of 1,5-hexadiene (B165246) using metallocene or Ziegler-Natta catalysts yields poly(methylene-1,3-cyclopentane), a polymer with a saturated, cyclic backbone structure. researchgate.netresearchgate.net Scandium-based catalysts have been shown to achieve highly regio- and stereoselective cyclopolymerization of functionalized 1,6-heptadienes, where the heteroatom functional group plays a key role in directing the stereochemistry of the resulting cyclic units. nih.gov This suggests that a similar catalytic approach with this compound could produce polymers containing substituted cyclopentane (B165970) rings, with the hydroxyl and methyl groups influencing the polymer's stereoregularity and physical properties.
Acyclic Diene Metathesis (ADMET) Polymerization: The development of robust, functional-group-tolerant catalysts, particularly ruthenium-based systems, has made acyclic diene metathesis (ADMET) a powerful tool for synthesizing functional polymers. Research has demonstrated the successful ADMET polymerization of dienes containing primary, secondary, and tertiary alcohol groups. acs.org This method allows for the direct synthesis of linear unsaturated polymers with precisely placed hydroxyl functionalities along the chain. acs.org Applying this to this compound could yield an unsaturated polymer with a repeating unit that retains the hydroxyl group, which could then be hydrogenated to produce a stable, functionalized polyolefin.
Role of the Hydroxyl Group: The presence of the hydroxyl group is a critical feature. While it can poison traditional Ziegler-Natta and some metallocene catalysts, modern coordination polymerization catalysts have shown tolerance to polar functional groups. acs.orgacs.org The hydroxyl group can be leveraged to impart desirable properties to the final material, such as improved adhesion, hydrophilicity, and dyeability. Furthermore, these groups can act as sites for hydrogen bonding, which can significantly influence the polymer's glass transition temperature (Tg) and mechanical properties. mdpi.comresearchgate.net The hydroxyl group also serves as a versatile handle for post-polymerization modification, allowing the polymer to be crosslinked or grafted with other molecules to create advanced materials like novel elastomers or composites. nih.govbohrium.com For example, hydroxyl-functionalized diene rubbers have been shown to interact effectively with silica (B1680970) fillers, enhancing the mechanical performance of the composite material. mdpi.com
The table below presents findings from the cyclopolymerization of a related non-conjugated diene, 1,5-hexadiene, illustrating the type of structural control and resulting polymer characteristics that could potentially be achieved with monomers like this compound.
| Catalyst System | Monomer | Polymerization Type | Resulting Polymer Microstructure | Key Research Finding | Reference |
|---|---|---|---|---|---|
| Metallocene / MAO | 1,5-Hexadiene | Cyclopolymerization | Poly(methylene-1,3-cyclopentane) | Metallocene catalysts are highly effective at incorporating 1,5-hexadiene into a polyethylene (B3416737) structure via cyclization, creating copolymers with thinner lamellae and narrower branching dispersity compared to Ziegler-Natta systems. | researchgate.net |
| Half-sandwich Scandium Catalyst | 4-Benzyloxy-1,6-heptadiene | Isospecific Cyclopolymerization | Isotactic polymer with 1,2,4-cis-substituted-ethylenecyclopentane units (>95% mmmm) | Demonstrates that functional groups (in this case, an ether) can direct highly stereoregular cyclopolymerization using rare-earth metal catalysts. | nih.gov |
| Grubbs' Ruthenium Catalyst | Alcohol-functionalized α,ω-dienes | Acyclic Diene Metathesis (ADMET) | Linear unsaturated polymer with precisely spaced hydroxyl groups | Provides a direct synthetic route to well-defined, alcohol-functionalized polymers, with the potential for subsequent hydrogenation to create ethylene-vinyl alcohol copolymers. | acs.org |
Advanced Analytical and Spectroscopic Characterization of 5 Methyl 1,5 Hexadien 3 Ol
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 5-Methyl-1,5-hexadien-3-ol by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While a publicly available, complete experimental dataset is not readily found in the searched literature, a predicted spectrum based on established chemical shift principles provides a strong foundation for its structural characterization.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the presence of pi systems.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H1a (vinyl) | 5.10 - 5.20 | dd | J ≈ 10.5, 1.5 |
| H1b (vinyl) | 5.20 - 5.30 | dd | J ≈ 17.2, 1.5 |
| H2 (vinyl) | 5.80 - 5.95 | ddd | J ≈ 17.2, 10.5, 5.5 |
| H3 (carbinol) | 4.10 - 4.20 | q | J ≈ 6.0 |
| H4a, H4b (allyl) | 2.25 - 2.40 | m | - |
| H6a, H6b (vinyl) | 4.80 - 4.90 | m | - |
| CH₃ (methyl) | 1.70 - 1.80 | s | - |
| OH (hydroxyl) | Variable | br s | - |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 114.5 - 115.5 |
| C2 | 140.0 - 141.0 |
| C3 | 72.0 - 73.0 |
| C4 | 45.0 - 46.0 |
| C5 | 142.0 - 143.0 |
| C6 | 112.0 - 113.0 |
| CH₃ | 22.0 - 23.0 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. nist.gov
A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the sp² hybridized carbons of the alkene groups are expected to appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), while the C-H stretching of the sp³ hybridized carbons appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The presence of carbon-carbon double bonds (C=C) is indicated by a sharp absorption band in the 1640-1680 cm⁻¹ region. Furthermore, the C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1000-1100 cm⁻¹ range.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| C-H (sp² vinyl) | Stretching | 3010 - 3100 |
| C-H (sp³) | Stretching | 2850 - 2960 |
| C=C (alkene) | Stretching | 1640 - 1680 |
| C-O (secondary alcohol) | Stretching | 1000 - 1100 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and elucidating its structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. nist.gov
The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₇H₁₂O, MW = 112.17 g/mol ). Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 94. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, can result in the loss of an ethyl group (M-29) or a vinyl group (M-27). The fragmentation of the dienyl system can also produce a variety of characteristic smaller fragments. The interpretation of these fragmentation patterns allows for the confirmation of the compound's structure.
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Gas Chromatography (GC) for Quantitative Analysis
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of volatile compounds like this compound. This technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.
For the quantitative analysis of this compound, a non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a polyethylene (B3416737) glycol stationary phase, would be suitable. The oven temperature would be programmed to start at a relatively low temperature to ensure good resolution of volatile components and then ramped up to elute the higher-boiling compounds. The FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for accurate quantification. Method validation would involve assessing linearity, accuracy, precision, and limits of detection and quantification to ensure the reliability of the results.
| Parameter | Condition |
|---|---|
| Column | e.g., DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing reaction mixtures containing this compound, especially when dealing with less volatile reactants, products, or byproducts. Given the relatively non-polar nature of this compound, reversed-phase HPLC is the most appropriate mode of separation.
In this setup, a non-polar stationary phase, such as a C18 or C8 bonded silica (B1680970) column, would be used. The mobile phase would be a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). By adjusting the ratio of the organic modifier, the retention times of the components in the reaction mixture can be controlled to achieve optimal separation. A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, although other detectors like a refractive index (RI) detector could also be used if the analytes lack a UV chromophore.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient Program | e.g., Start at 40% B, ramp to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV at a suitable wavelength (e.g., 210 nm) |
Advanced Techniques for Analyzing Gas-Phase Reactions of Dienols (e.g., Fourier Transform Mass Spectrometry)
Fourier Transform Mass Spectrometry operates by trapping ions in a magnetic field within a specialized cell. The trapped ions are excited into a coherent circular motion, and the image current they induce is detected as a time-domain signal. This signal is then converted into a frequency-domain signal via a Fourier transform, which can be readily converted to a mass-to-charge ratio. The unparalleled mass resolution and accuracy of FTMS are critical for distinguishing between isobaric and isomeric species, which is often necessary when studying the complex reaction mixtures generated from dienols like this compound.
In the context of gas-phase reactions, FTMS allows for the isolation of specific reactant ions and their controlled reaction with neutral molecules introduced into the ICR cell. This enables the study of ion-molecule reactions in a solvent-free environment, providing fundamental insights into the intrinsic reactivity of the molecules.
Key Gas-Phase Reactions of Dienols Studied by FTMS:
Gas-phase studies on analogous unsaturated alcohols using FTMS have revealed several key reaction pathways, which are also relevant to this compound. These include protonation, dehydration, and ion-molecule association reactions.
Protonation and Subsequent Fragmentation:
Upon introduction into the mass spectrometer, often via electrospray ionization (ESI), dienols can be readily protonated to form the [M+H]⁺ ion. The high-resolution capabilities of FTMS allow for the precise mass determination of this protonated molecule. Subsequent isolation and activation of the [M+H]⁺ ion, typically through collision-induced dissociation (CID), can provide structural information. For unsaturated alcohols, a common fragmentation pathway is the loss of a water molecule (dehydration).
For this compound ([C₇H₁₂O+H]⁺, exact mass: 113.0966), a characteristic dehydration reaction would result in the formation of a C₇H₁₁⁺ ion with an exact mass of 95.0861. The ability of FTMS to resolve and accurately measure these masses is crucial for confirming the elemental composition of the fragment ions.
Ion-Molecule Reactions with Reagent Ions:
The controlled environment of the FT-ICR cell is ideal for studying the reactions of isolated ions with neutral reactant molecules. For instance, the reaction of protonated this compound with a neutral reagent can be monitored over time to determine reaction rate constants and identify product ions.
A hypothetical reaction could involve the interaction of the protonated dienol with a simple alcohol, such as methanol (CH₃OH). This could lead to proton transfer or the formation of an adduct.
| Reactant Ion | Neutral Reagent | Observed Product Ion(s) | m/z of Product(s) | Proposed Reaction Type |
| [C₇H₁₂O+H]⁺ | CH₃OH | [C₇H₁₂O+H+CH₃OH]⁺ | 145.1228 | Adduct Formation |
| [C₇H₁₂O+H]⁺ | CH₃OH | [CH₃OH+H]⁺ | 33.0334 | Proton Transfer |
Table 1: Hypothetical Ion-Molecule Reactions of Protonated this compound Studied by FTMS. This interactive table illustrates potential reaction pathways and the corresponding mass-to-charge ratios of the products that could be observed.
Detailed Research Findings from Analogous Systems:
While specific studies on this compound using FTMS are not extensively reported in publicly available literature, research on similar unsaturated alcohols provides valuable insights. Studies on the gas-phase ion chemistry of allylic alcohols have shown that their protonated forms can undergo rearrangement reactions prior to fragmentation. The position of the double bonds and the hydroxyl group in this compound suggests that complex rearrangements could also occur upon protonation and activation.
Furthermore, FT-ICR has been employed to investigate the gas-phase acidity of various alcohols by studying proton transfer equilibria. Such an experiment with this compound could provide fundamental thermochemical data about the molecule.
The high sensitivity of FTMS also allows for the detection and characterization of low-abundance product ions, which can be critical for elucidating minor but mechanistically important reaction pathways. The ability to perform multiple stages of mass spectrometry (MSⁿ) within the FT-ICR cell further aids in the structural characterization of complex product ions by isolating a specific product and inducing its fragmentation.
Computational and Theoretical Investigations of 5 Methyl 1,5 Hexadien 3 Ol Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of molecular behavior at the atomic level. For unsaturated alcohols like 5-methyl-1,5-hexadien-3-ol, these methods can map out potential energy surfaces, identify intermediates, and predict the likelihood of various chemical reactions.
Prediction of Transition States and Energy Barriers in Rearrangements
A hallmark of 1,5-diene systems is their propensity to undergo sigmatropic rearrangements, such as the Cope and oxy-Cope rearrangements. Computational chemistry plays a crucial role in understanding the mechanisms of these transformations by identifying the high-energy transition states that connect reactants and products.
The oxy-Cope rearrangement, particularly the anion-assisted variant, has been a subject of significant computational investigation. In a study on the parent compound, hexa-1,5-dien-3-ol, DFT calculations (using the B3LYP functional) were employed to compare the activation barriers of the neutral molecule and its corresponding oxy-anion. The calculations revealed a dramatic rate acceleration upon deprotonation of the hydroxyl group, a phenomenon attributed to the electronic influence of the resulting alkoxide. For the neutral hexa-1,5-dien-3-ol, the calculated free energy of activation (ΔG‡) provides a quantitative measure of the energy required for the rearrangement to occur. While specific data for this compound is not extensively documented, these findings on the parent structure offer a strong predictive framework. The methyl group at the C5 position is expected to influence the stability of the transition state and, consequently, the reaction kinetics.
Similarly, theoretical studies on the-sigmatropic rearrangement of related dienes, like (Z)-hexa-1,3-diene, demonstrate the power of DFT in mapping the reaction pathway. Such calculations confirm a concerted, pericyclic mechanism and can determine the activation energy and reaction thermodynamics, showing whether a reaction is energetically favorable. These computational approaches can be directly applied to predict the energy barriers for potential hydrogen shifts in this compound.
Table 1: Illustrative Calculated Activation Energies for Rearrangements in Related Dienol Systems
| Compound | Rearrangement Type | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| (Z)-hexa-2,5-dienol | Intramolecular oxy-ene | DFT | 42.1 (Gibbs Free Energy) | |
| hexa-1,5-dien-3-ol | Anionic oxy-Cope | DFT (B3LYP) | ~17-26 lower than neutral | |
| (Z)-hexa-1,3-diene | -H Shift | DFT (B3LYP/6-311G++(d,p)) | 133.27 (Activation Energy) |
Conformational Analysis of Dienolic Frameworks
The three-dimensional shape, or conformation, of this compound is critical to its reactivity. The molecule's rotatable single bonds allow it to adopt various spatial arrangements (conformers), some of which are more stable than others. Conformational analysis via computational methods seeks to identify these stable conformers and the energy barriers for converting between them.
For instance, in the context of the oxy-Cope rearrangement, the dienolic framework must adopt a specific chair-like or boat-like conformation in the transition state. Quantum chemical calculations can determine the relative energies of these different transition state conformations. Studies on related systems have shown that factors like solvent effects and substitution patterns can favor one conformation over another, thereby influencing the stereochemical outcome of the reaction. For this compound, computational analysis would involve systematically rotating the C-C single bonds and calculating the energy at each step to map the potential energy surface and identify the lowest-energy ground state conformations.
Molecular Docking and In Silico Pharmacological Screening
While this compound itself may not have direct, extensively documented pharmacological applications, its derivatives represent a class of compounds with potential biological activity. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a dienol derivative) when bound to a second molecule (a receptor, typically a protein). This in silico screening method is a cornerstone of modern drug discovery, allowing researchers to evaluate large libraries of virtual compounds for their potential to interact with a specific biological target.
The process involves generating a 3D model of the dienol derivative and docking it into the active site of a target protein, for which a crystal structure is often available from databases like the Protein Data Bank (PDB). The docking algorithm then calculates a "docking score," which estimates the binding affinity between the ligand and the protein. Lower (more negative) scores generally indicate a more favorable binding interaction.
Studies on various classes of organic molecules, including derivatives of quinoline, chalcone, and phloroglucinol, demonstrate the utility of this approach. For example, docking studies have identified potential inhibitors for targets like cyclooxygenase-2 (COX-2), which is involved in inflammation, and various protein kinases implicated in cancer. If derivatives of this compound were to be explored for pharmacological purposes, molecular docking would be a critical first step to identify promising lead compounds and understand their potential mechanism of action at a molecular level.
Advanced Modeling for Reaction Pathway Prediction
Beyond studying specific, known reactions, advanced computational modeling can be used to predict entirely new or unexpected reaction pathways. These methods combine quantum mechanics with algorithms designed to explore the vast landscape of possible chemical transformations. By simulating the physical movements of atoms and molecules over time, molecular dynamics (MD) simulations can provide a view of the dynamic evolution of a chemical system.
When combined with quantum mechanical methods (QM/MM or ab initio MD), these simulations can model bond-breaking and bond-forming events with high accuracy. This allows for the prediction of reaction kinetics and the identification of the most likely products under different conditions. For a reactive molecule like this compound, which possesses multiple functional groups, these models could be used to explore its behavior under various thermal or catalytic conditions, potentially uncovering novel rearrangements, cyclizations, or oxidation pathways. For example, computational models have been successfully used to understand the complex reaction networks in the pyrolysis and oxidation of other unsaturated alcohols, revealing the dominant decomposition pathways and key intermediates formed.
Environmental Distribution and Biogenic Pathways of Dienolic Compounds
Identification of Dienols in Environmental Samples (e.g., Volatile Organic Compound Profiling)
The identification of specific dienolic compounds such as 5-Methyl-1,5-hexadien-3-ol in environmental matrices is primarily achieved through advanced analytical techniques, most notably gas chromatography-mass spectrometry (GC-MS). This method allows for the separation and identification of individual components within complex mixtures of volatile organic compounds.
Recent research has identified this compound in the volatile profiles of agricultural and microbial systems. For instance, a study analyzing the VOCs emitted from sugar beet pulp fermented by the bacterium Bacillus subtilis detected the presence of this compound. ekb.eg This finding suggests a microbial contribution to the environmental presence of this compound.
In another study, the related compound 1,5-hexadien-3-ol (B146999) was identified as a novel VOC in tomato plants (Solanum lycopersicum) treated with the biocontrol fungus Trichoderma virens. The emission of this dienol was observed in plants challenged with the pathogenic fungus Botrytis cinerea, indicating a potential role in plant defense signaling or as a byproduct of induced metabolic processes.
The table below summarizes instances where this compound and a closely related dienol have been identified in environmental samples through volatile organic compound profiling.
| Compound | Matrix | Organism(s) Involved | Analytical Method | Reference |
| This compound | Fermented Sugar Beet Pulp | Bacillus subtilis | GC-MS | ekb.eg |
| 1,5-Hexadien-3-ol | Tomato Plant (Solanum lycopersicum) | Trichoderma virens, Botrytis cinerea | GC-MS |
Natural Occurrence and Biosynthetic Origins of Dienolic Structures
The presence of this compound in biological systems points to its natural production through specific biosynthetic pathways. As a C7 compound, its formation likely deviates from the canonical terpene biosynthesis pathways that typically produce compounds with carbon skeletons in multiples of five (C5, C10, C15, etc.).
Recent discoveries in microbial biochemistry have shed light on the biosynthesis of such "noncanonical" or "irregular" terpenoids. nih.govbeilstein-journals.orgnih.gov The key to the formation of C6 and C7 terpenoid precursors lies in the action of specific enzymes, namely S-adenosyl-methionine (SAM)-dependent isopentenyl pyrophosphate (IPP) methyltransferases (IPPMTs). nih.gov These enzymes catalyze the methylation of the fundamental C5 isoprenoid building blocks, IPP and its isomer dimethylallyl pyrophosphate (DMAPP).
The proposed biosynthetic pathway for a C7 precursor to this compound likely involves the following steps:
The methylation of IPP by an IPPMT to form a C6 intermediate, (E)-4-methyl-IPP, or further methylation to yield C7 compounds like 4,4-dimethyl-IPP. nih.gov
Subsequent enzymatic modifications, such as isomerization, condensation with another C1 unit, or rearrangement, would lead to the specific C7 backbone of this compound.
Finally, a terpene synthase-like enzyme could catalyze the formation of the alcohol functionality and the specific placement of the double bonds.
The production of a wide array of volatile compounds, including various alcohols and terpenes, by fungi such as Trichoderma species is well-documented. aip.orgnih.govareeo.ac.irfrontiersin.org While the specific pathway to this compound is yet to be fully elucidated, its detection in a fermentation process suggests that microorganisms are a significant source of this compound in the environment.
Degradation Pathways and Environmental Fate Considerations
Once released into the atmosphere, the environmental fate of volatile organic compounds like this compound is governed by various physical and chemical processes. Due to its unsaturated and functionalized structure, this dienol is expected to be chemically reactive in the troposphere.
The primary degradation pathway for most VOCs in the atmosphere is through reaction with hydroxyl radicals (•OH), which are highly reactive and often referred to as the "detergent" of the troposphere. The presence of two double bonds and a hydroxyl group in this compound makes it particularly susceptible to •OH-initiated oxidation. This reaction can proceed via two main mechanisms: •OH addition to the carbon-carbon double bonds or H-atom abstraction from the alcohol group or allylic positions. For unsaturated alcohols, the addition of •OH to the double bonds is typically the dominant pathway.
The degradation of this compound will lead to the formation of a variety of second-generation products. These can include smaller, more oxygenated volatile compounds such as aldehydes (e.g., formaldehyde, acetaldehyde) and ketones, as well as organic nitrates in the presence of nitrogen oxides (NOx). Some of these degradation products can contribute to the formation of tropospheric ozone and secondary organic aerosols (SOA), which have implications for air quality and climate. The ultimate fate of the carbon in this compound is its eventual oxidation to carbon dioxide.
Q & A
Basic: What methods are used to isolate and identify 5-Methyl-1,5-hexadien-3-ol from natural sources?
Methodological Answer:
Isolation typically involves chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS). For example, in phytochemical studies, compounds are separated based on retention times and identified via spectral matching. A 2022 study on Datura stramonium used GC-MS to detect this compound ester (retention time: 14.95 min, area: 1.21%) alongside other volatiles . Researchers should optimize column conditions (e.g., polar/non-polar phases) and validate results using reference libraries.
Basic: What synthetic routes are reported for this compound?
Methodological Answer:
Synthesis often involves isomerization or catalytic rearrangement of precursor alkenols. For example, nickel(II) catalysts like ethylenebis(tri-o-tolyl phosphite)nickel(II) have been used in alkene isomerization reactions for similar dienols . A related compound, 3,4-dimethylhexa-1,5-dien-3-ol, was synthesized via allylic alcohol rearrangement under acidic conditions, suggesting adaptable protocols . Researchers should test reaction parameters (temperature, solvent, catalyst loading) to optimize yield and purity.
Advanced: How can researchers evaluate the bioactivity of this compound in acaricidal or pharmacological studies?
Methodological Answer:
Bioactivity assessment requires controlled in vitro or in vivo assays. For acaricidal activity, a 2022 study combined GC-MS quantification with dose-response experiments against Rhipicephalus microplus, measuring mortality rates and LC₅₀ values . In medicinal chemistry, structural analogs like 1,5-hexadiene-3,4-diol serve as intermediates for pharmaceuticals, suggesting potential for derivatization and target-specific screening (e.g., enzyme inhibition assays) .
Advanced: How should contradictions in analytical data (e.g., quantification discrepancies) be addressed?
Methodological Answer:
Contradictions may arise from methodological variability (e.g., GC column type, calibration standards). A 2022 study resolved such issues using statistical tools (SPSS 14.0, t-tests) to compare volatile compound concentrations across samples, ensuring significance thresholds (p < 0.05) . Researchers should standardize protocols, replicate experiments, and apply multivariate analysis to isolate confounding variables .
Advanced: What challenges exist in achieving stereoselective synthesis of this compound?
Methodological Answer:
Stereochemical control is complicated by competing isomerization pathways. Literature on cis-2,5-hexadien-1-ol synthesis highlights the role of chiral catalysts and solvent polarity in directing stereochemistry . For this compound, asymmetric catalysis (e.g., chiral phosphine ligands) or enzymatic resolution could be explored to enhance enantiomeric excess.
Basic: What analytical techniques confirm the structural integrity of synthesized this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) and GC-MS are critical. NMR (¹H, ¹³C) identifies functional groups and stereochemistry, while GC-MS provides retention time and fragmentation patterns for purity assessment. For example, GC-MS analysis in confirmed the compound’s presence via characteristic ions (e.g., m/z 85, 99) . High-resolution mass spectrometry (HRMS) further validates molecular formulae.
Advanced: What are the potential applications of this compound in drug development?
Methodological Answer:
While direct pharmacological data are limited, structural analogs like 1,5-hexadiene-3,4-diol are used in synthesizing antitumor agents and antimicrobial derivatives . Researchers could explore its utility as a scaffold for prodrugs or in click chemistry for targeted delivery systems. In silico docking studies may predict binding affinity to therapeutic targets (e.g., kinases, receptors).
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Although classified as non-hazardous under GHS, standard lab safety measures apply: use fume hoods, wear PPE (gloves, goggles), and avoid inhalation/contact. Storage should be in airtight containers at 2–8°C, as recommended for similar dienols . Emergency protocols must include spill containment with inert absorbents and disposal via certified chemical waste services.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
